molecular formula C8H7F3O2 B13012295 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol

Cat. No.: B13012295
M. Wt: 192.13 g/mol
InChI Key: DONDASBTXFTNLN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol (C₈H₇F₃O₂) is a fluorinated phenolic compound characterized by a hydroxymethyl (–CH₂OH) group at position 2 and a trifluoromethyl (–CF₃) group at position 6 on the aromatic ring. This dual functionality makes the compound valuable in pharmaceutical and materials science applications, particularly in drug design and polymer synthesis .

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3,12-13H,4H2

InChI Key

DONDASBTXFTNLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenol intermediates using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone . The reaction conditions often require the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems, such as gold-catalyzed hydration of trifluoromethyl-substituted alkynes, can also be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

    Substitution: Friedel-Crafts acylation using aluminum chloride, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-(Formyl)-6-(trifluoromethyl)phenol or 2-(Carboxyl)-6-(trifluoromethyl)phenol.

    Reduction: Formation of 2-(Hydroxymethyl)-6-(trifluoromethyl)cyclohexanol.

    Substitution: Formation of 2-(Hydroxymethyl)-4-nitro-6-(trifluoromethyl)phenol.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural features of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Functional Groups
2-(Hydroxymethyl)-6-(trifluoromethyl)phenol C₈H₇F₃O₂ 216.14 2: –CH₂OH; 6: –CF₃ Phenol, hydroxymethyl, trifluoromethyl
3-(Difluoromethyl)-2-fluoro-6-(trifluoromethyl)phenol C₈H₄F₆O 230.11 2: –F; 3: –CHF₂; 6: –CF₃ Phenol, difluoromethyl, trifluoromethyl, fluoro
2-Methyl-6-[2-(trifluoromethyl)phenyliminomethyl]phenol C₁₅H₁₁F₃N₂O 316.26 2: –CH₃; 6: –N=CH–C₆H₄–CF₃ Phenol, methyl, imine, trifluoromethyl
4-(Methylthio)-6-(hydroxymethyl)-o-cresol C₉H₁₂O₂S 184.25 2: –CH₂OH; 4: –SCH₃; 6: –CH₃ Phenol, hydroxymethyl, methylthio, methyl
2-(Hydroxymethyl)phenol C₇H₈O₂ 124.14 2: –CH₂OH Phenol, hydroxymethyl

Key Differences and Implications

Electron-Withdrawing Effects
  • The trifluoromethyl (–CF₃) group in the target compound and analogs (e.g., ) enhances acidity (pKa ~7–8) due to its strong electron-withdrawing nature. This contrasts with methylthio (–SCH₃) (), which is electron-donating, reducing phenolic acidity .
  • Fluorine substituents (e.g., in ) further increase electronegativity, improving stability against oxidation but reducing solubility in polar solvents .
Hydrogen Bonding and Solubility
  • The hydroxymethyl (–CH₂OH) group in the target compound and enables hydrogen bonding, enhancing water solubility compared to non-hydroxylated analogs. However, the hydrophobic –CF₃ group counterbalances this, resulting in moderate solubility .
  • Imine-functionalized analogs () exhibit reduced hydrogen-bonding capacity due to the –N=CH– group, favoring organic solvent compatibility .
Steric and Conformational Effects
  • This contrasts with smaller groups like –F (), which minimally affect steric bulk .

Pharmaceutical Relevance

  • The target compound’s –CF₃ group improves metabolic stability in drug candidates, as seen in fluorinated kinase inhibitors (e.g., ’s pyrrolidine derivative) .
  • Methylthio analogs () are explored for antimicrobial activity due to sulfur’s nucleophilic affinity .

Biological Activity

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol, a compound with significant structural features, has garnered attention in various fields of biological research. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest for drug discovery and development. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula for 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol is C8H8F3O2, with a molecular weight of 196.15 g/mol. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and metabolic stability, thereby affecting its biological interactions.

PropertyValue
Molecular FormulaC8H8F3O2
Molecular Weight196.15 g/mol
IUPAC Name2-(Hydroxymethyl)-6-(trifluoromethyl)phenol
Physical StateSolid

The biological activity of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol is primarily attributed to its ability to interact with various cellular targets. Research indicates that this compound can modulate enzyme activity and influence signal transduction pathways, which are critical in various physiological processes.

Antimicrobial Properties

Studies have demonstrated that 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.

Case Study:
A study conducted on MDA-MB-231 breast cancer cells revealed an IC50 value of approximately 12 µM for 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol, indicating potent growth inhibition compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structural modifications on the phenolic ring significantly impact the biological activity of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol. Variations in substituents can enhance or diminish its efficacy against specific targets.

ModificationEffect on Activity
Hydroxymethyl GroupEnhances solubility and bioactivity
Trifluoromethyl GroupIncreases metabolic stability

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